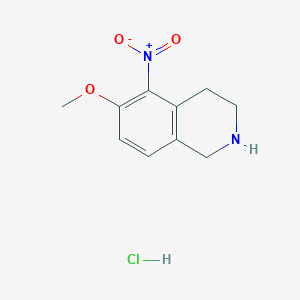

6-Methoxy-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

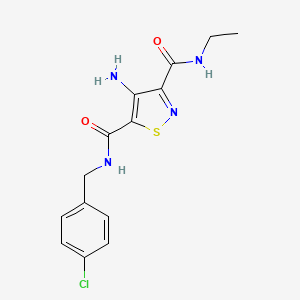

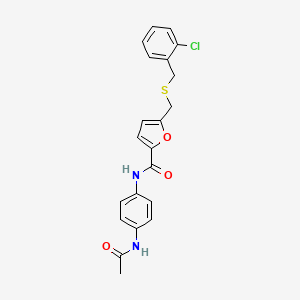

6-Methoxy-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the CAS Number: 2270918-93-7 . It has a molecular weight of 244.68 and its IUPAC name is this compound .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) based compounds has garnered a lot of attention in the scientific community . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12N2O3.ClH/c1-15-9-3-2-7-6-11-5-4-8 (7)10 (9)12 (13)14;/h2-3,11H,4-6H2,1H3;1H . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

The Pictet-Spengler reaction of 3-methoxyl-p-phenylethylamine and 40% aqueous formaldehyde produces 6-methoxyl-1,2,3,4-tetrahydroisoquinoline . Then, the target compound is obtained in dehydrogenation .Physical And Chemical Properties Analysis

This compound is a solid and should be stored under inert gas . It is hygroscopic, meaning it absorbs moisture from the air .Scientific Research Applications

Synthesis of Complex Organic Compounds

6-Methoxy-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride has been used in the synthesis of pyrrolo[4,3,2-de]quinolines, which are complex organic compounds. This synthesis involves the conversion of 2-amino-4-nitrophenol and 2-methoxy-5-nitroaniline into nitro-acetal and further into various tetrahydroquinolines, eventually forming tetrahydropyrrolo[4,3,2-de]quinolines (Roberts, Joule, Bros, & Álvarez, 1997).

Development of Quinoline Proton Sponges

Research has been conducted on the synthesis of quinoline proton sponges, including 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine. This process involved the reaction of 4-chloro-2-methyl-5-nitro- and 2,4-dichloro-5-nitroquinolines with dimethylamine, leading to aminodehalogenation and nucleophilic substitution of methoxy groups (Dyablo et al., 2015).

Investigation of Neuroprotective or Neurotoxic Activity

Studies have investigated the neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. These studies focused on the synthesis and assay of various substituted analogues of tetrahydroisoquinoline for their potential in treating neurological conditions like Parkinson's disease (Okuda, Kotake, & Ohta, 2003).

Tubulin-Polymerization Inhibitors in Cancer Research

Compounds containing the 6-methoxy-1,2,3,4-tetrahydroquinoline moiety have been developed as novel classes of tubulin-polymerization inhibitors. These compounds are being explored for their potential in cancer therapy, particularly in targeting the colchicine site on tubulin (Wang et al., 2014).

Corrosion Inhibition Research

Research into corrosion inhibition has utilized derivatives of quinoline, such as the Schiff bases, to study their effects on preventing corrosion in metals like mild steel. These studies are important in materials science and engineering (Khan et al., 2017).

Mechanism of Action

Target of Action

It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which this molecule belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Thiqs are known to interact with their targets through a variety of mechanisms, often involving the formation of an iminium intermediate .

Biochemical Pathways

Thiqs are known to be involved in a variety of biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

It is known that the compound is a solid at room temperature , which may affect its bioavailability.

Result of Action

It is known that thiqs have diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

The action of 6-Methoxy-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride may be influenced by environmental factors. For instance, the compound is known to be stable at room temperature , suggesting that it may be stable in a variety of environments.

Safety and Hazards

properties

IUPAC Name |

6-methoxy-5-nitro-1,2,3,4-tetrahydroisoquinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3.ClH/c1-15-9-3-2-7-6-11-5-4-8(7)10(9)12(13)14;/h2-3,11H,4-6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWNPXOUQCQIXEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CNCC2)C=C1)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one](/img/structure/B2576557.png)

![2-{[2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2576560.png)

![N-[(3-methylphenyl)methyl]sulfamoyl chloride](/img/structure/B2576562.png)

![2,5-dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-3-carboxamide](/img/structure/B2576563.png)

![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2576575.png)

![3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2576578.png)